Ethanolate

Description

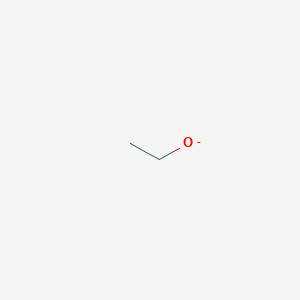

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

16331-64-9 |

|---|---|

Formule moléculaire |

C2H5O- |

Poids moléculaire |

45.06 g/mol |

Nom IUPAC |

ethanolate |

InChI |

InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1 |

Clé InChI |

HHFAWKCIHAUFRX-UHFFFAOYSA-N |

SMILES |

CC[O-] |

SMILES canonique |

CC[O-] |

Autres numéros CAS |

16331-64-9 |

Synonymes |

1-hydroxyethyl radical ethanol, ion(1-) ethyl alcohol radical hydroxyethyl free radical |

Origine du produit |

United States |

Advanced Methodologies for the Synthesis and Derivatization of Ethoxide Compounds

Synthesis of Alkali Metal Ethoxides

Alkali metal ethoxides are among the most common and widely utilized alkoxide bases in chemical synthesis. Their preparation is well-established, yet requires careful control to ensure the formation of anhydrous, highly reactive products.

Direct Reaction of Alkali Metals with Absolute Ethanol (B145695) under Controlled Conditions

The most direct route to alkali metal ethoxides involves the reaction of an alkali metal, such as sodium, with absolute (anhydrous) ethanol. This reaction is a vigorous and exothermic process that produces the corresponding alkali metal ethoxide and hydrogen gas. gelest.comacs.orgmdpi.com The general equation for this reaction using sodium is:

2 Na + 2 CH₃CH₂OH → 2 CH₃CH₂ONa + H₂

To manage the reaction's exothermicity, the alkali metal is typically added to the ethanol in small portions. gelest.com The process must be conducted under anhydrous conditions, as ethoxides are highly sensitive to moisture and will readily hydrolyze to form the corresponding hydroxide (B78521) (e.g., sodium hydroxide) and ethanol. researchgate.net The use of absolute ethanol is crucial to prevent the contamination of the final product with alkali metal hydroxides. wikipedia.orgresearchgate.net The resulting product, for instance, sodium ethoxide, can be isolated as a white solid after the evaporation of the excess ethanol. acs.org

Table 1: Reaction Parameters for Direct Synthesis of Sodium Ethoxide

| Parameter | Condition/Reagent | Purpose |

| Reactant 1 | Sodium Metal (Na) | Source of the alkali cation. |

| Reactant 2 | Absolute Ethanol (CH₃CH₂OH) | Reactant and solvent; must be anhydrous. wikipedia.org |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent moisture contamination and oxidation. researchgate.net |

| Temperature | Controlled, often cooled initially | To manage the exothermic nature of the reaction. researchgate.net |

| Product | Sodium Ethoxide (CH₃CH₂ONa) | A strong base, typically used in solution or isolated as a solid. acs.orgwikipedia.org |

Alternative Synthetic Routes to Anhydrous Ethoxide Salts

While the direct reaction with alkali metals is effective, alternative, often more economical, routes exist for the synthesis of alkali metal ethoxides. One common method involves the reaction of an alkali metal hydroxide, such as sodium hydroxide, with anhydrous ethanol. wikipedia.orgresearchgate.net

This reaction, however, represents an equilibrium that does not proceed to completion, resulting in a product that may be contaminated with unreacted sodium hydroxide. wikipedia.orgereztech.com For applications where high purity is not essential, this method provides a viable, cheaper alternative. ereztech.com

To drive the reaction toward the ethoxide product and obtain a more anhydrous salt, several purification strategies can be employed. One approach is the removal of the water generated during the reaction using molecular sieves. ereztech.comgoogle.com Another technique involves precipitating the sodium ethoxide from the solution by adding a non-polar solvent like anhydrous acetone. wikipedia.org

Preparation of Other Metal Ethoxide Complexes for Specialized Applications

Beyond the simple alkali metal derivatives, a vast range of metal ethoxide complexes are synthesized for specialized roles, particularly as precursors in materials science and as catalysts in organic reactions.

Synthetic Strategies for Transition Metal Ethoxides

The synthesis of transition metal ethoxides often involves metathesis reactions between a transition metal halide and an alkali metal ethoxide. researchgate.net This method relies on the precipitation of the insoluble alkali metal halide salt, which drives the reaction to completion. For example, iron(III) ethoxide can be synthesized from the reaction of iron(III) chloride with sodium ethoxide. researchgate.net Similarly, tin(IV) ethoxide can be prepared by reacting stannic chloride with sodium ethoxide, although this reaction can be vigorous and may yield complex products.

An alternative and widely used strategy involves the direct reaction of a transition metal halide with ethanol in the presence of a base. The base, typically ammonia (B1221849) or an amine like triethylamine, acts as a scavenger for the hydrogen chloride (HCl) that is formed, preventing the reverse reaction and protecting acid-sensitive functional groups. wikipedia.org

A prominent example is the synthesis of titanium(IV) ethoxide from titanium(IV) tetrachloride and ethanol, using an amine as the HCl acceptor: wikipedia.org

TiCl₄ + 4 CH₃CH₂OH + 4 Et₃N → Ti(OC₂H₅)₄ + 4 Et₃NHCl

Zirconium(IV) ethoxide can be prepared via a similar method using zirconium tetrachloride, ethanol, and ammonia. wikipedia.org These methods provide access to a variety of transition metal ethoxides that are crucial precursors for the sol-gel synthesis of metal oxides. wikipedia.orgereztech.com

Table 2: Common Synthetic Routes for Transition Metal Ethoxides

| Metal Ethoxide | Metal Precursor | Ethoxide Source | Additional Reagent | Byproduct |

| Titanium(IV) Ethoxide | TiCl₄ | Ethanol | Triethylamine (Et₃N) | Et₃NHCl wikipedia.org |

| Zirconium(IV) Ethoxide | ZrCl₄ | Ethanol | Ammonia (NH₃) | NH₄Cl wikipedia.org |

| Iron(III) Ethoxide | FeCl₃ | Sodium Ethoxide | None | NaCl researchgate.net |

| Tin(IV) Ethoxide | SnCl₄ | Sodium Ethoxide | None | NaCl |

Formation of Mixed Metal Alkoxides via Ethoxide Precursors

Heterometallic or mixed-metal alkoxides are compounds containing two or more different metals linked by bridging alkoxy groups. gelest.com These compounds are of significant interest as single-source precursors for the synthesis of homogeneous mixed-metal oxide materials via sol-gel or MOCVD (Metal-Organic Chemical Vapor Deposition) techniques. gelest.comijnrd.org The use of a single precursor ensures a uniform distribution of the different metals at a molecular level in the final oxide material. gelest.com

Several strategies exist for the formation of mixed-metal alkoxides using ethoxide precursors. One method involves the reaction between different homometallic alkoxides. gelest.com Another approach is the thermal condensation of metal acetates with metal ethoxides. gelest.com

A more targeted synthesis can be achieved through the reaction of a metal halide with a pre-formed alkali metal alkoxometallate. For instance, heterobimetallic alkoxides of butyltin(IV) have been synthesized via the metathesis reaction of butyltin trichloride (B1173362) with potassium alkoxometallates like K[Al(OR)₄] or K[Zr₂(OEt)₉]. ijnrd.org The synthesis of a magnesium-zirconium ethoxide complex, Mg₂Zr₂(OEt)₁₂(EtOH)₄, has also been reported, which serves as a single-source precursor to magnesium-zirconium oxides. acs.org These molecular precursors are designed to decompose cleanly at lower temperatures than traditional solid-state methods, yielding high-purity, compositionally uniform oxide materials. gelest.com

Elucidation of Reaction Mechanisms and Catalytic Roles of Ethoxide

Ethoxide as a Strong Brønsted Base in Organic Reactions

As a strong base, ethanolate (commonly used as sodium ethoxide, NaOEt) is highly effective at deprotonating substrates with acidic protons, initiating a wide array of reactions. ucla.edufiveable.mencert.nic.in Its basicity is a cornerstone of several carbon-carbon bond-forming reactions.

The hydrogen atoms on the carbon adjacent to a carbonyl group (the α-carbon) are significantly more acidic than typical alkane hydrogens. wizeprep.com This increased acidity stems from the ability of the carbonyl group to stabilize the resulting conjugate base, an enolate, through resonance. The negative charge on the α-carbon is delocalized onto the more electronegative oxygen atom, creating a stable resonance-stabilized anion. masterorganicchemistry.com

Ethoxide is a sufficiently strong base to deprotonate the α-carbon of many carbonyl compounds, such as ketones and esters, to generate these crucial enolate intermediates in a reversible manner. masterorganicchemistry.comchemistry.coach For compounds with particularly acidic α-hydrogens, like β-dicarbonyl compounds, ethoxide can effect nearly complete deprotonation. khanacademy.orgyoutube.com

Table 1: Approximate pKa Values of α-Hydrogens in Various Carbonyl Compounds

| Compound Class | Example | Approximate pKa | Efficacy of Ethoxide (pKa of EtOH ≈ 16) |

| Ketone | Acetone | 19-21 | Establishes equilibrium, favors starting material |

| Aldehyde | Acetaldehyde | 16-18 | Establishes equilibrium |

| Ester | Ethyl acetate | ~25 | Low concentration of enolate at equilibrium |

| β-Dicarbonyl | Diethyl malonate | ~13 | Effectively complete deprotonation |

| β-Keto Ester | Ethyl acetoacetate | ~11 | Effectively complete deprotonation |

This table illustrates the relative acidity of α-hydrogens and the corresponding effectiveness of ethoxide in generating enolates.

The formation of an enolate transforms the α-carbon into a potent nucleophile, setting the stage for subsequent reactions with various electrophiles. wizeprep.com

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that converts two ester molecules into a β-keto ester, using a strong base like sodium ethoxide as a promoter. pressbooks.pubwikipedia.org The mechanism hinges on the role of ethoxide as a Brønsted base. organic-chemistry.org

Mechanism Steps:

Enolate Formation: An ethoxide ion removes an acidic α-proton from an ester molecule (e.g., ethyl acetate), creating a nucleophilic enolate ion. wikipedia.org This is a reversible step.

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second ester molecule. This addition forms a tetrahedral intermediate. pressbooks.publibretexts.org

Acyl Substitution: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as a leaving group. This results in the formation of the β-keto ester product (e.g., ethyl acetoacetate). pressbooks.publibretexts.org

Final Deprotonation: The newly formed β-keto ester has α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25). The ethoxide ion generated in the previous step immediately deprotonates the β-keto ester. This final step is highly favorable and irreversible, forming a resonance-stabilized enolate of the product. pressbooks.pubwikipedia.org

This final deprotonation step is the thermodynamic driving force for the reaction and is why a stoichiometric equivalent of base, rather than a catalytic amount, is required for the reaction to proceed to completion. pressbooks.puborganic-chemistry.org An acidic workup in a subsequent step is necessary to protonate the enolate and yield the final neutral β-keto ester. youtube.com

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids from diethyl malonate. wikipedia.orglibretexts.org The reaction relies on the high acidity of the α-hydrogens of diethyl malonate, which are flanked by two carbonyl groups (pKa ≈ 13), allowing for efficient deprotonation by sodium ethoxide. chemistnotes.comchemistrysteps.com

Mechanism Steps:

Enolate Formation: Sodium ethoxide is used as a base to easily deprotonate the α-carbon of diethyl malonate, forming a highly stabilized enolate known as sodio malonic ester. libretexts.orgchemistnotes.com

Alkylation: The resulting enolate is a soft nucleophile that readily reacts with a primary or secondary alkyl halide in an SN2 reaction, forming an alkylated malonic ester. wikipedia.orgchemistrysteps.comorganicchemistrytutor.com

Saponification and Decarboxylation: The alkylated malonic ester can be hydrolyzed (using acid or base) to a substituted malonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final substituted carboxylic acid. wikipedia.orglibretexts.org

Because the monoalkylated product still possesses one acidic α-hydrogen, the process of deprotonation with ethoxide and subsequent alkylation can be repeated with the same or a different alkyl halide to synthesize a dialkylated acetic acid. wikipedia.orgchemistnotes.com

Ethoxide is a strong, relatively non-bulky base, which makes it an effective reagent for promoting bimolecular elimination (E2) reactions to form alkenes from alkyl halides. ucla.edukhanacademy.org The E2 mechanism is a concerted, single-step process where the base removes a β-hydrogen, the C-H bond electrons form a pi bond, and the leaving group departs simultaneously. youtube.com

In reactions with alkyl halides that have multiple distinct β-hydrogens, the use of sodium ethoxide typically leads to the formation of the more highly substituted (and thus more thermodynamically stable) alkene. This outcome is known as the Zaitsev product. libretexts.org This regioselectivity is contrasted with that of sterically hindered bases (e.g., potassium tert-butoxide), which preferentially form the less substituted Hofmann product due to steric hindrance. youtube.com

Table 2: Regioselectivity in E2 Elimination of 2-Bromobutane

| Base | Structure | Steric Hindrance | Major Product | Product Type |

| Sodium Ethoxide | NaOCH₂CH₃ | Low | 2-Butene | Zaitsev (more substituted) |

| Potassium tert-Butoxide | KOC(CH₃)₃ | High | 1-Butene | Hofmann (less substituted) |

This table compares the major alkene products formed using a non-hindered base like ethoxide versus a bulky base.

The rate of the E2 reaction is proportional to the concentration of both the alkyl halide and the ethoxide base. libretexts.org

Ethoxide as a Nucleophile in Organic Transformations

While renowned for its basicity, ethoxide also functions as a potent nucleophile in reactions where it attacks an electrophilic center, most notably a carbon atom. ucla.edu

In the absence of acidic α-hydrogens or under conditions that favor substitution, ethoxide can act as a nucleophile and attack a carbonyl carbon. A key example is transesterification, where ethoxide attacks an ester with a different alkoxy group.

The mechanism follows the canonical nucleophilic acyl substitution pathway:

Nucleophilic Attack: The ethoxide anion attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O pi bond, and in the process, the original alkoxy group is expelled as a leaving group.

This process results in the substitution of the original alkoxy group with an ethoxy group. This is why in base-promoted reactions like the Claisen condensation, the alkoxide base used (e.g., ethoxide) must match the alkoxy group of the reacting ester to prevent scrambling of the ester groups via transesterification. wikipedia.orgwikipedia.org

Catalytic Activity of Ethoxide in Complex Synthetic Pathways

Beyond these foundational reactions, ethoxide plays a crucial role as a catalyst in more intricate synthetic transformations, including homogeneous catalysis and metal-catalyzed reactions.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a solution. youtube.com Ethoxide, being soluble in alcohols and other polar organic solvents, can act as a homogeneous catalyst, primarily by functioning as a base.

In many reactions, ethoxide acts as a base to generate a more reactive intermediate. For instance, in the synthesis of certain isoxazole (B147169) derivatives under ultrasonic irradiation, sodium ethoxide in ethanol (B145695) serves as both a catalyst and a base. mdpi.com It facilitates the reaction by generating carbanion intermediates, which are crucial for the subsequent steps of the synthesis. mdpi.com This process highlights how ethoxide can be integral to the efficiency and yield of a reaction, with reported yields reaching up to 93% under specific ultrasonic conditions. mdpi.com

Ethoxide's strong basicity is effectively utilized in elimination reactions, particularly in dehydrohalogenation. Dehydrohalogenation is the removal of a hydrogen atom and a halogen atom from adjacent carbons in an alkyl halide to form an alkene. unacademy.com This reaction typically proceeds via an E2 (bimolecular elimination) mechanism when a strong, non-bulky base like sodium ethoxide is used with a primary or secondary alkyl halide. libretexts.org

In the E2 mechanism, the ethoxide ion abstracts a proton (β-hydrogen) from a carbon adjacent to the carbon bearing the halogen. Simultaneously, the carbon-halogen bond breaks, and a double bond forms between the two carbon atoms. libretexts.org The reaction of 2-bromopropane (B125204) with sodium ethoxide in ethanol, for example, yields propene through an E2 pathway, competing with the SN2 substitution reaction. libretexts.org

While acid catalysts are more commonly associated with the direct dehydration of alcohols to form alkenes, ethoxide's role in promoting elimination reactions like dehydrohalogenation is a cornerstone of synthetic organic chemistry for creating carbon-carbon double bonds. chemguide.co.uk

In the realm of metal-catalyzed cross-coupling reactions, ethoxide often plays a critical, non-nucleophilic role as a base. These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, are fundamental to modern organic synthesis for forming carbon-carbon bonds. wikipedia.org

In the Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide using a palladium catalyst, a base is required for the catalytic cycle to proceed. rsc.org Seminal works on this reaction describe the use of bases like sodium ethoxide. rsc.org The base is believed to play a role in the transmetalation step, where the organic group is transferred from boron to the palladium center. One proposed mechanism involves the reaction of the base with the palladium(II) species after oxidative addition, forming a palladium-ethoxide complex that facilitates the subsequent reaction with the organoboron compound. rsc.org Thallium(I) ethoxide has also been shown to be an effective base in Suzuki couplings, promoting the reaction for a range of substrates. acs.orgnih.govacs.org

Similarly, in the Heck reaction , where an unsaturated halide is coupled with an alkene using a palladium catalyst, a base is necessary to complete the catalytic cycle. wikipedia.org The base neutralizes the hydrogen halide (HX) that is generated during the reaction, allowing the palladium(0) catalyst to be regenerated. While amines are common bases, alkoxides like ethoxide can also be employed in this capacity. wikipedia.orgyoutube.com

Advanced Spectroscopic and Analytical Techniques for Ethoxide Characterization

X-ray Crystallography for Structural Determination of Ethoxide Salts and Solvates

The crystal structures of several sodium alkoxides, including sodium ethoxide (NaOEt), have been determined from powder X-ray diffraction data. uni-frankfurt.deresearchgate.net Research has successfully resolved the crystal structure of NaOEt, which crystallizes in the tetragonal space group P421m. uni-frankfurt.deresearchgate.netchemistryworld.com Recrystallization from ethanol (B145695) can yield solvated forms, such as sodium ethoxide ethanol disolvate (NaOEt·2EtOH), whose structures have been determined by single-crystal X-ray diffraction. uni-frankfurt.deresearchgate.net These solvates typically form chain structures composed of sodium ions, ethoxide oxygen atoms, and hydroxyl groups from the ethanol molecules, all encased by the alkyl groups. uni-frankfurt.deresearchgate.net

Table 1: Crystallographic Data for Sodium Ethoxide and its Ethanol Solvate This table is interactive. Click on the headers to sort the data.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Sodium Ethoxide | C₂H₅ONa | Tetragonal | P421m | uni-frankfurt.deresearchgate.net |

| Sodium Ethoxide Ethanol Disolvate | C₂H₅ONa · 2C₂H₅OH | Monoclinic | P2₁/c | uni-frankfurt.deresearchgate.netrsc.org |

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in materials science. While extensive studies on ethoxide polymorphism are less common, related alkoxides like sodium tert-butoxide are known to exist in at least two polymorphic forms, one consisting of hexamers and another containing a mix of hexamers and nonamers. iucr.org This highlights the structural diversity possible within metal alkoxides.

A significant feature in the crystal structures of simple sodium alkoxides like NaOEt is the presence of disorder. uni-frankfurt.deresearchgate.net In the unsolvated NaOEt structure, the sodium and oxygen atoms form an ordered quadratic net, but the ethyl groups extending from the oxygen atoms are disordered. uni-frankfurt.deresearchgate.net This disorder tends to increase as the length of the alkyl chain in the alkoxide increases. uni-frankfurt.deresearchgate.net

X-ray diffraction studies provide precise information on the coordination environment of the metal cation. In the crystal structure of sodium ethoxide, the sodium and oxygen atoms form a layered structure of the anti-PbO type. uni-frankfurt.deresearchgate.net Each sodium ion is coordinated to four oxygen atoms, and conversely, each oxygen atom is coordinated to four sodium ions, creating a quadratic net. uni-frankfurt.deresearchgate.net In contrast, potassium methoxide (B1231860) features potassium ions coordinated to five oxygen atoms in a square-pyramidal geometry. iucr.org The study of these metal-oxygen coordination spheres is essential for understanding the ionic interactions that govern the compound's physical and chemical properties. The analysis of bond lengths can also provide insights into the oxidation state of the metal center in more complex coordination compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting of Ethoxide

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. youtube.comyoutube.comamericanpharmaceuticalreview.com Because each molecule possesses a unique set of vibrational frequencies, these methods provide a characteristic "fingerprint," allowing for identification and structural analysis. youtube.com Both IR and Raman spectroscopy have been used to characterize sodium ethoxide and other alkoxides, often confirming the absence of residual alcohol in the prepared salt. rsc.orgias.ac.in

The vibrational spectrum of ethoxide is characterized by specific bands corresponding to the stretching and bending of its chemical bonds. The analysis of these bands allows for a detailed understanding of the molecular structure. For instance, the IR spectrum of sodium ethoxide shows characteristic absorptions for C-H and C-O bond vibrations.

Table 2: Characteristic Vibrational Modes for Ethoxide This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

|---|---|---|---|

| C-H Stretching | 2850 - 2980 | IR, Raman | rsc.orgias.ac.in |

| CH₂ Scissoring | ~1450 | IR, Raman | researchgate.net |

| C-O Stretching | 1050 - 1100 | IR, Raman | ias.ac.in |

| C-C Stretching | ~880 | IR, Raman | ias.ac.in |

The exact positions of these peaks can be influenced by factors such as the metal cation and the physical state (solid vs. solution) of the sample, providing further structural insights. americanpharmaceuticalreview.com

A powerful application of vibrational spectroscopy is the real-time, in-situ monitoring of chemical reactions. youtube.com By setting up an IR or Raman spectrometer to analyze a reaction mixture as it proceeds, chemists can track the disappearance of reactants and the appearance of products and intermediates. mit.edursc.org This approach is particularly valuable for studying reactions involving ethoxide, such as transesterification for biodiesel production or as a catalyst in organic synthesis.

For example, in a reaction where sodium ethoxide is a catalyst, in-situ Raman or Attenuated Total Reflectance (ATR)-IR spectroscopy could monitor the concentration of the ethoxide ion by observing changes in the intensity of its characteristic C-O stretching band. youtube.com Simultaneously, the growth of peaks corresponding to the reaction products would provide a complete kinetic profile of the process. This technique allows for a mechanistic understanding that is often not accessible through offline analysis of discrete samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethoxide Reactivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of specific atomic nuclei, such as ¹H, ¹³C, and ¹⁷O. It provides detailed information about molecular structure and is highly sensitive to changes in electron density, making it ideal for studying reactivity.

Studies utilizing NMR have investigated the behavior of ethoxide in various contexts. For example, ¹H and ¹³C NMR are routinely used to confirm the synthesis and purity of ethoxide compounds and to detect decomposition products. rsc.orgchemrxiv.org The chemical shifts of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons in the ethoxide anion are characteristic and sensitive to their environment.

More advanced NMR techniques are used to directly probe reactivity. Oxygen-17 (¹⁷O) NMR spectroscopy has been applied to study alkoxide catalysts, including sodium ethoxide. cdnsciencepub.com The ¹⁷O chemical shift is directly related to the electron shielding of the oxygen atom. cdnsciencepub.com A larger downfield (higher frequency) shift correlates with greater electron deshielding of the alkoxide oxygen, which has been linked to higher catalytic activity in transesterification reactions. cdnsciencepub.com For sodium ethoxide in ethanol, the ¹⁷O chemical shift shows a linear relationship with the catalyst concentration. cdnsciencepub.comresearchgate.net

Furthermore, variable-temperature ¹H NMR studies have been employed to investigate the formation of complex species in solution, such as mixed lithium-titanium ethoxides, by observing the changes in chemical shifts and signal multiplicities as different species form and exchange. rsc.org

Table 3: NMR Data for Ethoxide Species This table is interactive. Click on the headers to sort the data.

| Nucleus | Compound/System | Solvent | Chemical Shift (δ) / ppm | Remarks | Reference |

|---|---|---|---|---|---|

| ¹H | Lithium Ethoxide | Toluene-d₈ | 3.72 (-CH₂-), 1.25 (-CH₃-) | At 20 °C. Shifts vary with temperature. | rsc.org |

| ¹³C | Sodium Ethoxide | D₂O/NaOD | 59.8 (-CH₂-), 19.3 (-CH₃-) | Referenced to Dioxane. | spectrabase.com |

| ¹⁷O | Sodium Ethoxide | Ethanol | 7.4 | Relative to reagent alcohol. Shift is concentration-dependent. | cdnsciencepub.com |

Proton NMR Analysis of Ethoxide-Containing Systems

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for probing the electronic environment of protons within a molecule. In ethoxide-containing systems, ¹H NMR provides definitive information about the ethyl group. The spectrum is characterized by two distinct signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons.

The methylene protons, being adjacent to the electronegative oxygen atom, are deshielded and appear at a higher chemical shift (downfield) compared to the methyl protons. Due to spin-spin coupling with the three neighboring methyl protons, the methylene signal is split into a quartet. Conversely, the methyl protons are coupled to the two methylene protons, resulting in a signal that is split into a triplet. docbrown.inforesearchgate.net

The exact chemical shifts can be influenced by factors such as the solvent, concentration, and the nature of the counter-ion (e.g., Na⁺, K⁺, Li⁺). rsc.org For instance, in deuterated solvents like DMSO-d₆, the chemical shifts for an ethoxy group are typically observed in the regions specified in the table below. msu.edu The integration of the peak areas in a ¹H NMR spectrum confirms the ratio of protons, which for ethoxide is 2:3 for the methylene and methyl groups, respectively. docbrown.info

| Proton Environment | Typical Chemical Shift (δ) in ppm | Splitting Pattern (Multiplicity) | Number of Protons |

| Methylene (-CH₂-O⁻) | 3.3 - 3.7 | Quartet (q) | 2 |

| Methyl (CH₃-) | 1.0 - 1.3 | Triplet (t) | 3 |

Carbon-13 NMR for Carbon Skeletal Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.inpressbooks.pub For the ethoxide anion, two distinct signals are expected in the ¹³C NMR spectrum, corresponding to the two non-equivalent carbon atoms.

The carbon atom bonded directly to the oxygen (C-O) is significantly deshielded due to the high electronegativity of oxygen. This causes its signal to appear far downfield in the spectrum. libretexts.org The terminal methyl carbon (CH₃-), being further from the oxygen, is more shielded and resonates at a much higher field (lower chemical shift). libretexts.orgdocbrown.info This significant difference in chemical shifts allows for unambiguous assignment of the carbon signals. ¹³C NMR spectra are typically recorded with proton decoupling, meaning each unique carbon atom appears as a single line (singlet). youtube.com

| Carbon Environment | Typical Chemical Shift (δ) in ppm |

| Methylene (-CH₂-O⁻) | 55 - 70 |

| Methyl (CH₃-) | 15 - 20 |

Mass Spectrometry for Identification of Ethoxide Fragments and Reaction Intermediates

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to deduce their structure by analyzing the fragments produced upon ionization. chemguide.co.uk In the context of ethoxide, MS is invaluable for identifying ethoxide-derived species and for tracking intermediates in reactions where ethoxide acts as a nucleophile or base. rsc.orgacs.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for the analysis of complex mixtures containing ethoxylated compounds. chromatographyonline.comepa.gov

Fragmentation Pathways of Ethoxide-Derived Species

While the ethoxide anion itself is not typically analyzed by standard electron ionization (EI) mass spectrometry, the fragmentation patterns of neutral molecules containing an ethoxy group (e.g., ethoxyethane, ethyl esters) provide characteristic signatures. When a molecule with an ethoxy moiety is ionized in the mass spectrometer, the resulting molecular ion is energetically unstable and breaks apart in predictable ways. libretexts.org

Common fragmentation pathways for ethoxy-containing compounds include:

Alpha-Cleavage: Breakage of the bond adjacent to the oxygen atom. For an ethoxy group, this can lead to the loss of a methyl radical (•CH₃) from the molecular ion. docbrown.info

C-O Bond Cleavage: The bond between the ethyl group and the oxygen can break, leading to the formation of an ethyl cation [CH₃CH₂]⁺ or an ethoxy cation [CH₃CH₂O]⁺. docbrown.infolibretexts.org

The resulting fragment ions are detected by the mass spectrometer, producing a characteristic mass spectrum. The most stable and therefore most abundant ions form the most intense peaks in the spectrum.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [C₂H₅O]⁺ | 45 | Cleavage of the R-O bond in an ethoxy compound (R-O-C₂H₅) |

| [C₂H₅]⁺ | 29 | Cleavage of the C-O bond |

| [M-15]⁺ | Molecular Weight - 15 | Loss of a methyl radical (•CH₃) from the molecular ion |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z of ions with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the determination of the elemental composition of an ion from its "exact mass." youtube.com While multiple different ions may have the same nominal mass (the integer mass), they will have slightly different exact masses due to the mass defect of their constituent atoms. wikipedia.org

For example, an ion with a nominal mass of 45 could correspond to several elemental formulas, such as [C₂H₅O]⁺, [CH₃N₂]⁺, or [CHO₂]⁺. HRMS can easily distinguish between these possibilities. The theoretical exact mass of the ethoxide cation, [C₂H₅O]⁺, is 45.03349 Da. If HRMS measures an m/z value very close to this, it provides strong evidence for the presence of an ethoxy fragment, confirming its elemental formula. mdpi.com This capability is critical for the unambiguous identification of unknown compounds and reaction intermediates in complex samples.

| Ionic Formula | Nominal Mass (u) | Theoretical Exact Mass (Da) |

| [C₂H₅O]⁺ | 45 | 45.03349 |

| [CHO₂]⁺ | 45 | 44.99765 |

| [CH₅N₂]⁺ | 45 | 45.04527 |

Computational Chemistry and Theoretical Investigations of Ethoxide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the ethoxide ion and its role in chemical reactions. These methods solve the electronic Schrödinger equation to determine molecular properties. wikipedia.org

Density Functional Theory (DFT) has become a widespread first-principles framework for studying the electronic structure of molecules and materials. youtube.com It is a vital tool for investigating ethoxide-related systems, particularly in the context of catalytic reactions like ethanol (B145695) oxidation. DFT calculations are used to model the ground state of electrons, which is often in good agreement with experimental results. youtube.com

Research on the ethanol oxidation reaction (EOR) on palladium (Pd) surfaces heavily utilizes DFT to understand reaction mechanisms. researchgate.net Studies have shown that the activity and selectivity of ethanol oxidation on palladium are highly sensitive to the surface structure. researchgate.net DFT calculations demonstrate that the initial dehydrogenation of ethanol often proceeds via an ethoxide intermediate. The adsorption behaviors and subsequent reaction pathways of this ethoxide species on different Pd surfaces, such as Pd(111), Pd(110), and Pd(100), have been systematically investigated. researchgate.net It was found that the Pd(100) surface is the most effective for the dissociation of the ethanol molecule to form ethoxide. researchgate.net

Furthermore, DFT simulations are employed to explore how promoters or co-adsorbed species, like hydroxyl (OH) groups, influence the reactivity of surface-bound ethoxide. The presence of adsorbed OH can lower the energy barrier for the oxidation of related species to acetic acid. researchgate.net In the broader context of designing efficient catalysts for direct ethanol fuel cells, DFT provides principles for understanding C-C bond breaking and the role of surface composition, where ethoxide is a key intermediate. lboro.ac.uklboro.ac.uk The theory helps to map out the entire reaction network, identifying rate-determining steps and stable intermediates. lboro.ac.uk

Ab initio methods are a class of quantum chemistry calculations that derive results "from first principles," without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim for high accuracy by directly approximating solutions to the electronic Schrödinger equation. wikipedia.orgmpg.de

While DFT is widely used for larger systems, high-level ab initio calculations, like the Coupled Cluster Singles and Doubles with perturbative triples [CCSD(T)] method, provide benchmark data for smaller molecular systems. mpg.de In the context of ethoxide research, these methods are crucial for accurately determining the geometries and energies of reaction transition states. For instance, in studies of SN2 versus E2 competition, CCSD(T) has been used to calculate the reaction barriers for nucleophiles reacting with ethyl halides. nih.gov Although these studies may focus on a range of nucleophiles, the principles and computational accuracies are directly applicable to understanding the reactivity of the ethoxide ion in similar fundamental organic reactions.

These high-level calculations serve as a reference to validate the accuracy of more computationally efficient methods like DFT for specific reaction types. youtube.com The development of advanced ab initio techniques allows for the precise calculation of spectroscopic constants and potential energy surfaces, which are essential for a complete understanding of the dynamics of reactions involving species like ethoxide. mpg.de

A primary application of quantum chemistry is the calculation of energy barriers (activation energies, E_a) and the energies of association (binding energies) for chemical reactions. wikipedia.orgthoughtco.com This data is critical for predicting reaction rates and understanding mechanisms. For reactions involving the ethoxide anion, these calculations provide insight into its nucleophilic or basic character.

The Arrhenius equation and Transition State Theory provide the formal link between activation energy and reaction rates. wikipedia.org Computational methods calculate the potential energy surface of a reaction, identifying the minimum energy path from reactants to products through a transition state. The energy difference between the reactants and the transition state defines the activation energy. wikipedia.orgfsu.edu

Below is a representative table illustrating the type of data obtained from such calculations.

| Reaction | Computational Method | Calculated Property | Value (kcal/mol) | Reference |

| HOO⁻ + CH₃CH₂Cl (S_N2) | CCSD(T) | Reaction Barrier (ΔE‡) | Varies with solvation | nih.gov |

| HOO⁻ + CH₃CH₂Cl (E2) | CCSD(T) | Reaction Barrier (ΔE‡) | Varies with solvation | nih.gov |

| Trypsin/Benzamidine | PaCS-MD/MSM | Binding Free Energy (ΔG°) | -6.1 ± 0.1 | nih.gov |

| FKBP/FK506 | PaCS-MD/MSM | Binding Free Energy (ΔG°) | -13.6 ± 1.6 | nih.gov |

| This table includes examples of calculated binding and activation energies to illustrate the concepts. Specific values for the ethoxide reaction would be found in targeted research papers. |

Molecular Dynamics (MD) Simulations of Ethoxide in Solution and Interfaces

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of chemical systems. youtube.com This technique is invaluable for studying ethoxide in the condensed phase, such as in solution or at solid-liquid interfaces, where interactions with the surrounding environment are crucial. nih.govyoutube.com

The solvent environment can dramatically influence the rate and selectivity of a chemical reaction. rsc.org For a charged species like ethoxide, solvent effects are particularly pronounced. MD simulations, either based on classical force fields or combined with quantum mechanical calculations (ab initio MD), can unravel the molecular origins of these effects. youtube.com

Studies have shown that solvents influence reactivity by:

Stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.org

Directly participating in the reaction mechanism. rsc.org

Forming a "cage" around the reactants, affecting their ability to approach each other.

For reactions involving ethoxide, the type of solvent is critical. In protic solvents like ethanol, the ethoxide ion will be strongly solvated through hydrogen bonds. These strong interactions can stabilize the ethoxide anion in the ground state, potentially increasing the activation energy for a reaction. In contrast, aprotic solvents interact less strongly, which can lead to higher reactivity.

Computational studies on the reaction of sodium ethoxide with methyl iodide in mixed ethanol-cyclohexane solvents showed that the reaction rate decreases as the non-polar cyclohexane (B81311) content increases. osti.gov This behavior is attributed to changes in solute-solvent interactions of an electrostatic nature. osti.gov Similarly, theoretical investigations into the oxidation of aldehydes have highlighted the critical role of solvent polarity and hydrogen bonding in determining reaction outcomes. researchgate.net Protic solvents can form hydrogen bonds with reactants, altering bond energies and influencing selectivity. researchgate.net

MD simulations provide a detailed picture of the specific intermolecular interactions between ethoxide and surrounding molecules. youtube.comyoutube.com The primary interaction for ethoxide in protic solvents is hydrogen bonding, where the lone pairs on the ethoxide oxygen act as strong hydrogen bond acceptors. In its parent solvent, ethanol, the ethoxide anion will be part of a dynamic hydrogen-bonding network.

Ab initio MD simulations, which calculate forces from electronic structure theory on the fly, are particularly powerful for studying these systems as they can capture the polarization of the ethoxide and solvent molecules and even the breaking and forming of covalent bonds. youtube.com These simulations can reveal the structure of the first and second solvation shells around the ethoxide ion, the average number of hydrogen bonds, and their lifetimes.

For instance, in enzyme-catalyzed alcohol oxidation, a metal-bound alkoxide intermediate is often formed. nih.gov The stabilization of this alkoxide, including the ethoxide derived from ethanol, involves hydrogen bonds with enzyme residues and solvent molecules. nih.gov MD simulations can probe the structure and dynamics of these interactions within the enzyme's active site, providing insights that are crucial for understanding the catalytic mechanism.

Theoretical Prediction of Spectroscopic Parameters

Spectroscopy is a cornerstone of chemical analysis, and computational methods have become indispensable in interpreting and predicting spectroscopic data. For the ethoxide anion, theoretical predictions of its vibrational and nuclear magnetic resonance (NMR) spectra offer a detailed picture of its electronic structure and dynamics.

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. pearson.comresearchgate.netnih.gov

The calculation of vibrational frequencies typically begins with the optimization of the molecular geometry to find a stable energy minimum. Following this, the second derivatives of the energy with respect to the atomic coordinates are computed to generate a Hessian matrix. Diagonalization of this mass-weighted Hessian matrix yields the vibrational frequencies and their corresponding normal modes.

For the ethoxide anion, a simple yet fundamental alkoxide, DFT calculations can provide a complete vibrational spectrum. While harmonic frequency calculations are common, more advanced approaches can account for anharmonicity, which describes the deviation of a real molecule's potential energy surface from the idealized harmonic oscillator model. nih.govnih.govmit.edu Anharmonic corrections often lead to better agreement with experimental data, especially for stretching modes involving hydrogen atoms. nih.gov

Below is a table of theoretically predicted anharmonic vibrational frequencies for the ethoxide anion, calculated at the B3LYP/6-311++G(d,p) level of theory. This level of theory is widely used for its balance of accuracy and computational cost in predicting vibrational spectra of organic molecules. nih.gov

Table 1: Calculated Anharmonic Vibrational Frequencies and Assignments for the Ethoxide Anion (CH₃CH₂O⁻) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 2985 | ν(C-H) | Asymmetric stretch |

| 2950 | ν(C-H) | Symmetric stretch |

| 2870 | ν(C-H) | Symmetric stretch |

| 1450 | δ(CH₃) | Asymmetric deformation (umbrella) |

| 1380 | δ(CH₂) | Scissoring |

| 1260 | τ(CH₂) | Twisting |

| 1050 | ν(C-O) | Stretch |

| 880 | ν(C-C) | Stretch |

| 650 | ρ(CH₂) | Rocking |

ν = stretching, δ = bending (in-plane), ρ = rocking (in-plane), ω = wagging (out-of-plane), τ = twisting (out-of-plane)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations can predict the NMR chemical shifts of nuclei, providing valuable assistance in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived. rsc.orgrsc.orgnih.gov

DFT methods are commonly employed in conjunction with the GIAO approach to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov The accuracy of these predictions depends on several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. nih.gov

Presented below are the theoretically predicted ¹H and ¹³C NMR chemical shifts for the ethoxide anion, calculated using the GIAO-B3LYP/6-311+G(2d,p) method.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Ethoxide Anion (CH₃CH₂O⁻) Calculated using the GIAO-B3LYP/6-311+G(2d,p) method relative to TMS.

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

| ¹H | -CH₃ | 1.15 |

| ¹H | -CH₂- | 3.50 |

| ¹³C | -CH₃ | 18.2 |

| ¹³C | -CH₂- | 58.5 |

Reaction Pathway Mapping and Mechanistic Insights through Computational Methods

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and transition states, thereby gaining a detailed understanding of the reaction pathway.

A quintessential reaction involving the ethoxide anion is the Williamson ether synthesis, a classic Sₙ2 reaction. vedantu.commasterorganicchemistry.commasterorganicchemistry.comyoutube.comkhanacademy.orgdoubtnut.comyoutube.comlibretexts.org A computational investigation of the reaction between sodium ethoxide and ethyl chloride to form diethyl ether and sodium chloride provides a clear example of how these methods are applied.

The reaction pathway can be mapped by locating the transition state structure and calculating the activation energy barrier. The transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. khanacademy.org The energy difference between the reactants and the transition state determines the activation energy, a key factor in the reaction rate.

The following table presents illustrative energetic data for the Sₙ2 reaction between ethoxide and ethyl chloride, as would be determined from DFT calculations.

Table 3: Calculated Relative Energies for the Sₙ2 Reaction of Ethoxide with Ethyl Chloride Illustrative data based on DFT calculations.

| Species | Description | Relative Energy (kcal/mol) |

| CH₃CH₂O⁻ + CH₃CH₂Cl | Reactants | 0.0 |

| [CH₃CH₂···O···CH₂CH₃···Cl]⁻ | Transition State | +22.5 |

| CH₃CH₂OCH₂CH₃ + Cl⁻ | Products | -18.0 |

The computational analysis of this reaction would reveal a concerted mechanism where the ethoxide nucleophile attacks the carbon atom bearing the chlorine atom, leading to the simultaneous breaking of the C-Cl bond and formation of the C-O bond. masterorganicchemistry.commasterorganicchemistry.com The calculated activation energy provides a quantitative measure of the reaction barrier, while the negative reaction energy indicates that the formation of diethyl ether is an exothermic process.

Advanced Applications of Ethoxide in Materials Science and Industrial Catalysis

Role of Ethoxide in Sol-Gel Chemistry for Material Synthesis

Sol-gel chemistry is a versatile wet-chemical technique used to produce solid materials from small molecules, typically involving the transition of a system from a colloidal solution ("sol") into a solid gel phase. wikipedia.orgnih.gov Metal alkoxides, including ethoxides, are primary precursors in this process due to their favorable reactivity. wikipedia.orgsigmaaldrich.com The general mechanism involves two key reactions: hydrolysis and condensation. First, the metal alkoxide precursor (M-OR) reacts with water, replacing the alkoxy group (-OR, in this case, the ethoxy group, -OCH₂CH₃) with a hydroxyl group (-OH). This is followed by condensation, where these hydroxylated intermediates link together, eliminating water or alcohol to form a network of metal-oxygen-metal (M-O-M) bonds, which constitutes the gel. sigmaaldrich.comresearchgate.net

Metal Alkoxide Precursors in Glass and Ceramic Material Fabrication

Metal ethoxides are prominent precursors in the sol-gel fabrication of high-purity glass and ceramic materials. researchgate.netgoogle.com Their use allows for the synthesis of materials at temperatures much lower than traditional melting methods, enabling the creation of novel compositions and high-purity products. researchgate.net The molecular-level mixing of precursors in the initial sol facilitates the formation of homogeneous multi-component oxides. For instance, tetraethoxysilane (TEOS) is a cornerstone precursor for silica-based materials, while metal ethoxides like titanium ethoxide or zirconium ethoxide are used for their respective oxides (TiO₂ and ZrO₂). sigmaaldrich.comacs.org

The process involves dissolving the metal ethoxide in a solvent, typically an alcohol, followed by controlled addition of water to initiate hydrolysis and condensation. google.com The resulting gel is then dried and heat-treated (calcined) to remove residual organics and densify the material, yielding the final glass or ceramic product. researchgate.netgoogle.com This method provides excellent control over the final product's microstructure and purity. nih.gov

Synthesis of Nanomaterials (e.g., Nanoparticles, Aerogels, Xerogels) via Ethoxide Routes

The sol-gel process, utilizing ethoxide precursors, is a fundamental route for synthesizing various nanomaterials. wikipedia.orgyoutube.com The ability to control the reaction at the molecular level allows for the precise engineering of materials on the nanoscale.

Nanoparticles: By controlling reaction conditions such as precursor concentration, temperature, and pH, the sol-gel process can be tailored to produce discrete, nano-sized metal oxide particles with a narrow size distribution. researchgate.netresearchgate.netnih.gov

Aerogels and Xerogels: These are highly porous, low-density solid materials derived from gels. mst.edu After the gel network is formed from ethoxide precursors, the method of drying determines the final structure.

Xerogels are produced by conventional drying (evaporation), which causes the porous structure to collapse to some extent due to capillary forces, resulting in a dense, microporous material. wikipedia.orgmst.edu

Aerogels are created by removing the solvent from the gel under supercritical conditions. This process avoids the liquid-vapor interface and the associated capillary stress, thus preserving the gel's original three-dimensional porous network. researchgate.netfrontiersin.orgresearchgate.net The resulting materials have extremely high porosity and low density. Epoxide-initiated gelation is a notable technique where an epoxide acts as a proton scavenger, promoting the hydrolysis and condensation of metal salts in an alcoholic medium to form the gel network for aerogel synthesis. mst.eduresearchgate.net

A variety of metal oxide aerogels can be synthesized using this approach, with properties that can be tuned by modifying the synthesis parameters. mst.eduresearchgate.net

Control of Material Morphology and Structure through Ethoxide Precursors

A key advantage of using ethoxide precursors in sol-gel synthesis is the ability to control the morphology and structure of the final material. researchgate.netjst.go.jp This control is exerted by manipulating several reaction parameters:

Precursor Chemistry: The choice of metal alkoxide and the presence of modifying ligands (like acetylacetone) can alter reaction kinetics, influencing the growth and aggregation of particles. researchgate.netresearchgate.net

Solvent: The solvent system affects the solubility of precursors and intermediates, thereby influencing the hydrolysis and condensation rates.

Catalyst: Acidic or basic catalysts can be used to control the relative rates of hydrolysis and condensation. For instance, acid catalysis tends to produce more linear, weakly branched polymers, while base catalysis leads to more highly branched, compact structures. frontiersin.org

Additives: Surfactants can be used as templates to create ordered porous structures (mesoporous materials), while other organic compounds can act as modulators to influence particle shape and size. researchgate.netunm.edu

By carefully tuning these factors, a wide range of morphologies, from uniform spheres and rods to complex, hierarchical structures, can be achieved. jst.go.jp

Layer-by-Layer Assembly Techniques Involving Ethoxide-Derived Oxides

Layer-by-layer (LbL) assembly is a technique used to build ultrathin multilayer films with precise control over thickness and composition. researchgate.netresearchgate.net This method involves the sequential deposition of materials with complementary interactions, often electrostatic attraction between positively and negatively charged species.

Metal oxide nanoparticles, frequently synthesized via ethoxide-based sol-gel routes, are ideal building blocks for LbL assembly. mdpi.com For example, indium tin oxide (ITO) nanoparticles can be assembled layer-by-layer to create transparent conductive electrodes. mdpi.comornl.gov The process typically involves treating a substrate to create a charged surface, then alternately immersing it in solutions containing positively charged polymers (like polyethyleneimine) and negatively charged, ethoxide-derived oxide nanoparticles. researchgate.netresearchgate.net This technique allows for the fabrication of functional devices with applications in electronics and energy storage. mdpi.comornl.gov

Ethoxide as a Catalyst in Industrial Processes

Beyond its role as a precursor, the ethoxide ion is a potent base and nucleophile, making it an effective catalyst for several important industrial reactions. Its catalytic activity is primarily leveraged in processes requiring a strong base.

Catalysis of Transesterification for Biofuel Production

The most significant catalytic application of ethoxide is in the production of biodiesel. rsc.org Biodiesel consists of fatty acid alkyl esters, which are produced through the transesterification of triglycerides found in vegetable oils and animal fats. mdpi.comwikipedia.org In this reaction, the triglyceride reacts with an alcohol, typically methanol (B129727) or ethanol (B145695), in the presence of a catalyst to yield fatty acid esters and glycerol. wikipedia.org

Sodium ethoxide (NaOCH₂CH₃) and calcium ethoxide (Ca(OCH₂CH₃)₂) are highly effective basic catalysts for this process. acs.orgconicet.gov.ar The mechanism involves the deprotonation of the alcohol (e.g., ethanol) by the ethoxide catalyst to form a nucleophilic alkoxide ion. This ion then attacks the carbonyl carbon of the triglyceride, leading to a tetrahedral intermediate that subsequently breaks down to form the fatty acid ester and a diglyceride anion, which continues to react. masterorganicchemistry.comyoutube.com

The use of ethanol in the process (ethanolysis) is particularly appealing as it can be derived from renewable biomass, leading to a fuel that is entirely based on renewable resources. conicet.gov.arresearchgate.net Research has focused on optimizing reaction conditions to maximize biodiesel yield.

Interactive Data Table: Optimal Conditions for Ethoxide-Catalyzed Transesterification

The following table summarizes research findings on the optimal conditions for producing biodiesel using ethoxide catalysts with different oil feedstocks.

| Oil Source | Catalyst | Catalyst Conc. (wt.%) | Alcohol:Oil Molar Ratio | Temperature (°C) | Reaction Time | Max. Yield (%) |

| Sunflower Oil | Sodium Ethoxide | 1.6 | 4.25:1 (Ethanol) | 55 | 120 min | ~100 |

| Soybean Oil | Calcium Ethoxide | 3.0 | 12:1 (Methanol) | 65 | 1.5 h | 95.0 |

| Soybean Oil | Calcium Ethoxide | Not specified | Not specified (Ethanol) | Not specified | Not specified | 91.8 |

| Canola Oil | Sodium Glyceroxide* | 0.5 - 1.0 | 6:1 - 9:1 (Methanol) | Not specified | Not specified | High conversion |

*Note: Sodium glyceroxide is used to generate methoxide (B1231860) ions in situ for catalysis. researchgate.net

Ethoxide-Mediated Conversions in Bulk Chemical Production

Ethoxides are instrumental as strong bases and nucleophiles in the synthesis of high-volume chemicals. A prominent example is their use as a catalyst in the transesterification of triglycerides to produce biodiesel. extension.orgchemicalbook.com In this process, a metal ethoxide facilitates the conversion of vegetable oils or animal fats into fatty acid ethyl esters (FAEE) or, if methanol is used in conjunction with an ethoxide precursor like sodium hydroxide (B78521), fatty acid methyl esters (FAME). extension.orgresearchgate.net

Calcium ethoxide, for instance, has been demonstrated as an effective solid base catalyst for producing biodiesel from soybean oil. acs.orgresearchgate.net Research has shown that optimal conditions, such as a 12:1 molar ratio of methanol to oil and 3% calcium ethoxide catalyst at 65°C, can yield up to 95.0% biodiesel in just 1.5 hours. acs.orgresearchgate.net When ethanol is used as the alcohol, a 91.8% yield can be achieved. acs.org Similarly, sodium ethoxide, often generated in situ by dissolving sodium hydroxide in ethanol, is a common catalyst in biodiesel production from various feedstocks like used vegetable oil. chemicalbook.comresearchgate.net

| Catalyst | Feedstock | Alcohol | Optimal Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Calcium Ethoxide (Ca(OCH2CH3)2) | Soybean Oil | Methanol | 3% catalyst, 12:1 methanol:oil ratio, 65°C, 1.5h | 95.0% | acs.orgresearchgate.net |

| Calcium Ethoxide (Ca(OCH2CH3)2) | Soybean Oil | Ethanol | - | 91.8% | acs.org |

| Sodium Methoxide (used with Ethanol) | Used Vegetable Oil | Ethanol | 4:100 catalyst:oil v/v, 35:100 ethanol:oil v/v, 65°C, 75 min | 84% FAEE, 16% FAME | scientific.net |

Another significant bulk chemical is ethylene (B1197577) oxide, a precursor for ethylene glycol and various polymers. cmu.edu While direct oxidation of ethylene is the dominant industrial route, research explores the conversion of ethanol to ethylene oxide using specialized catalysts. cmu.eduresearchgate.net

Heterogeneous and Homogeneous Catalytic Systems

Ethoxide's catalytic activity can be harnessed in both heterogeneous and homogeneous systems, a distinction based on the physical phase of the catalyst relative to the reactants. youtube.comyoutube.com

Homogeneous Catalysis : In these systems, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.comyoutube.com Sodium ethoxide dissolved in ethanol is a classic example of a homogeneous catalyst. chemicalbook.com It is widely used in reactions like the Claisen condensation, where esters are converted into β-keto esters, and in transesterification for biodiesel production. extension.orgnumberanalytics.com The key advantage of homogeneous catalysis is the high level of molecular interaction between the catalyst and reactants, often leading to high reaction rates and selectivity under mild conditions. acs.orgnih.gov

Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants. youtube.comnih.gov An example is the use of solid calcium ethoxide to catalyze the transesterification of liquid soybean oil. acs.orgresearchgate.net The reaction occurs at the surface of the solid catalyst. Heterogeneous catalysts are advantageous in industrial settings because they can be easily separated from the reaction mixture by filtration, allowing for simpler product purification and catalyst recycling. researchgate.net

| Catalytic System | Definition | Example with Ethoxide | Phase | Advantages | Reference |

|---|---|---|---|---|---|

| Homogeneous | Catalyst and reactants are in the same phase. | Sodium ethoxide in ethanol for Claisen condensation. | All liquid | High reaction rates, high selectivity, mild conditions. | youtube.comnumberanalytics.com |

| Heterogeneous | Catalyst and reactants are in different phases. | Solid calcium ethoxide for transesterification of liquid oil. | Solid catalyst, liquid reactants | Easy separation of catalyst, catalyst recycling. | acs.orgresearchgate.net |

Ethoxide in the Synthesis of Specialty Chemicals and Intermediates

Beyond bulk chemicals, ethoxides are indispensable in synthesizing a vast array of specialty chemicals and complex organic intermediates. chemicalbook.com

The Williamson Ether Synthesis , discovered in 1850, remains a fundamental method for preparing symmetrical and asymmetrical ethers. chemistrytalk.orgbyjus.comwikipedia.org This SN2 reaction involves an alkoxide, such as sodium ethoxide, acting as a nucleophile to displace a halide from an alkyl halide, forming an ether. byjus.commasterorganicchemistry.com For example, sodium ethoxide reacts with chloroethane (B1197429) to produce diethyl ether. wikipedia.org This method's versatility makes it a staple for creating specific ether linkages in laboratory and industrial synthesis. byjus.comwikipedia.org

The Claisen Condensation is another cornerstone reaction that employs sodium ethoxide as a strong base. organic-chemistry.orgpressbooks.pub This reaction joins two ester molecules to form β-keto esters or, in a crossed Claisen condensation, an ester and another carbonyl compound. numberanalytics.comorganic-chemistry.org These β-keto esters are highly valuable intermediates for building more complex molecules, including pharmaceuticals. numberanalytics.com

Furthermore, metal ethoxides are used to create other specialized intermediates. Titanium ethoxide (Ti(OEt)4) serves as a mediator for preparing N-acyl-N,O-acetals under mild conditions. organic-chemistry.orgnih.gov These compounds are stable precursors to reactive N-acylimines, which are found in bioactive natural products and are useful in pharmaceutical synthesis. organic-chemistry.orgnih.gov Sodium ethoxide is also employed as a catalyst and base in the synthesis of isoxazole (B147169) derivatives, which have applications in medicinal chemistry. mdpi.com

| Reaction/Process | Role of Ethoxide | Product Class | Significance | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Nucleophile (e.g., Sodium Ethoxide) | Ethers | Fundamental method for preparing a wide variety of ethers. | chemistrytalk.orgbyjus.comwikipedia.org |

| Claisen Condensation | Strong Base (e.g., Sodium Ethoxide) | β-Keto Esters | Creates key carbon-carbon bonds; products are versatile synthetic intermediates. | numberanalytics.comorganic-chemistry.orglibretexts.org |

| N-acyl-N,O-acetal Synthesis | Mediator (e.g., Titanium Ethoxide) | N-acyl-N,O-acetals | Precursors to bioactive natural products and pharmaceuticals. | organic-chemistry.orgnih.gov |

| Isoxazole Synthesis | Catalyst and Base (e.g., Sodium Ethoxide) | Isoxazole Derivatives | Synthesis of heterocyclic compounds for medicinal chemistry. | mdpi.com |

Emerging Research Frontiers and Future Prospects in Ethoxide Chemistry

Development of Novel Ethoxide-Based Reagents and Catalysts

The utility of ethoxides is expanding beyond their classical roles, with researchers focusing on developing new catalytic systems that leverage their unique reactivity. These advancements are aimed at improving reaction efficiency, selectivity, and scope in the synthesis of valuable chemical compounds.

A notable area of development is the use of metal ethoxides as highly effective catalysts. For instance, magnesium ethoxide has been identified as a superior catalyst for the synthesis of dicayanomethylendihydrofurans, demonstrating significantly improved product yields compared to other metal ethoxide catalysts. researchgate.net This enhanced catalytic activity opens avenues for more efficient production of these compounds. Similarly, sodium ethoxide is a key catalyst in the industrial production of biodiesel through transesterification reactions. chemicalbook.com Its ability to facilitate the reaction of ester linkages under ambient conditions is also being explored for novel approaches to extracting phenolic compounds from biomass, such as flax shive, which is advantageous for environmental reasons. chemicalbook.com

Furthermore, ethoxide-based catalysis is crucial in the synthesis of advanced functional molecules. Sodium ethoxide, for example, is used to prepare tricyanofuran heterocycles, which are strong electron-withdrawing moieties used in the development of chromophores for second-order nonlinear optical (NLO) applications. researchgate.net The catalytic role of ethoxide in these syntheses is fundamental to achieving the complex molecular architectures required for advanced materials.

The application of ethoxide catalysts extends to the pharmaceutical industry, where sodium ethoxide is used in the synthesis of numerous active pharmaceutical ingredients. chemicalbook.com

Table 1: Applications of Novel Ethoxide-Based Catalysts

| Catalyst | Application | Research Finding | Reference |

| Magnesium Ethoxide | Synthesis of dicayanomethylendihydrofurans | Significantly improves product yields compared to other metal ethoxides. | researchgate.net |

| Sodium Ethoxide | Synthesis of tricyanofuran-based chromophores | Acts as a strong alkali to facilitate Knoevenagel condensation, enabling the creation of molecules with high dipole moments for NLO applications. | researchgate.net |

| Sodium Ethoxide | Biodiesel Production | Commonly used as a catalyst for transesterification reactions in industrial biodiesel synthesis. | chemicalbook.com |

| Sodium Ethoxide | Pharmaceutical Synthesis | Employed as a strong alkaline catalyst and ethoxylating agent in the production of drugs like phenobarbital, butazone, and methotrexate. | chemicalbook.com |

Exploration of Ethoxide in Sustainable Chemistry and Green Synthesis

In alignment with the principles of green chemistry, which advocate for the reduction of hazardous substances and energy consumption, ethoxide-mediated reactions are being adapted to more sustainable methodologies. youtube.com A key focus is the integration of ethoxides with energy-efficient techniques like sonochemistry (the use of ultrasound to promote chemical reactions).

Ultrasound-assisted synthesis represents a significant step forward in green chemistry, offering accelerated reaction rates, improved yields, and the ability to use environmentally benign solvents. mdpi.com In the synthesis of isoxazole (B147169) derivatives—compounds with broad applications in pharmaceuticals and advanced materials—sodium ethoxide in ethanol (B145695) acts as both a catalyst and a base. mdpi.com When combined with ultrasonic irradiation, reaction times are dramatically reduced from hours to minutes, with yields increasing significantly. mdpi.com For example, the synthesis of 3,5-dimethylisoxazole (B1293586) under conventional conditions takes 24 hours for a 60% yield, whereas the ultrasound-assisted method using sodium ethoxide achieves a 70% yield in just 10 minutes. mdpi.com This synergy between the ethoxide catalyst and ultrasound highlights a powerful strategy for sustainable chemical production.

The use of ethoxides in biodiesel production is another pertinent example of its role in sustainable chemistry. chemicalbook.com By enabling the efficient conversion of oils into fuel using ethanol, a renewable solvent, this process aligns with green chemistry goals. chemicalbook.comtaylorandfrancis.com The development of greener methods for synthesizing nanoparticles is also an active area of research, with a focus on using non-hazardous and economical routes. nih.govnih.govrsc.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis Using Sodium Ethoxide

| Product | Synthesis Method | Reaction Time | Yield | Reference |

| Isoxazole Derivatives | Ultrasound-Assisted | 15-20 minutes | 90-93% | mdpi.com |

| 3,5-dimethylisoxazole | Conventional | 24 hours | 60% | mdpi.com |

| 3,5-dimethylisoxazole | Ultrasound-Assisted | 10 minutes | 70% | mdpi.com |

| N-saccharin isoxazole derivatives | Ultrasound-Assisted | 30 minutes | 65-85% | mdpi.com |

Advancements in Computational Modeling for Predicting Ethoxide Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems at a molecular level. umn.eduresearchgate.net Theoretical modeling allows researchers to investigate reaction mechanisms and transition states that are often inaccessible through experimental methods alone. umn.edu In the context of ethoxide chemistry, computational models are providing profound insights into its reactivity and selectivity.

A significant area of investigation is the role of ethoxide as an intermediate in catalytic reactions. Density Functional Theory (DFT) has been used to study the interaction of ethyl chloride with zeolite model clusters. researchgate.net These calculations revealed that the reaction mechanism involves two competing pathways: a direct dehydrohalogenation and a pathway involving the formation of an ethoxide intermediate. researchgate.net The computational results showed that the pathway proceeding through the ethoxide species has a lower activation energy, making it the more favorable route. researchgate.net This type of modeling is crucial for designing more efficient catalysts by understanding the fundamental reaction steps.

The development of multi-scale computational protocols, which combine quantum mechanics with molecular dynamics, aims to improve the accuracy of these predictions by accounting for factors like conformational flexibility and the surrounding solvent environment. tuwien.at Such advanced modeling can elucidate the role of anions and solvent effects in determining reaction rates and selectivity in complex catalytic systems. caltech.edu

Table 3: Computational Modeling of Ethoxide Formation in Zeolite Catalysis

| Computational Method | Model System | Key Finding | Significance | Reference |

| Density Functional Theory (DFT) | T3 zeolite model cluster | The SN2-type pathway through an ethoxide intermediate has a lower activation energy than the direct E2-type dehydrohalogenation. | Provides a fundamental understanding of the reaction mechanism, favoring the ethoxide pathway. | researchgate.net |

| ONIOM (B3LYP/6-311G(d,p): UFF) | T12 zeolite model cluster | Confirms the lower activation barrier for the ethoxide pathway and shows the difference in barrier heights increases in a more realistic framework model. | Validates the reaction mechanism in a more complex system and demonstrates the influence of the catalyst framework. | researchgate.net |

Integration of Ethoxide Chemistry with Advanced Materials Engineering

The synthesis of advanced materials with tailored properties is a rapidly growing field, and ethoxide chemistry plays a vital, though often foundational, role. Ethoxides are utilized as key reagents and catalysts in the production of a wide range of materials, from functional polymers and optical devices to sophisticated nanocatalysts.

Metal oxides are a cornerstone of modern catalysis and materials science. researchgate.net Ethoxides can serve as precursors or catalysts in the synthesis of metal oxide-based nanoarchitectures, which are engineered to have tunable properties for specific applications. rsc.org These materials are designed to enhance catalytic activity, selectivity, and reusability in the large-scale production of fine chemicals. rsc.org

In the realm of optical materials, ethoxide-catalyzed reactions are employed to build complex organic chromophores. As mentioned, sodium ethoxide is used in the Knoevenagel condensation to synthesize push-pull tricyanofuran-based chromophores, which exhibit significant nonlinear optical (NLO) properties. researchgate.net These materials are critical for applications in photonics and optoelectronics.

Furthermore, ethoxide chemistry is integral to the synthesis of metal-organic frameworks (MOFs). For example, the catalytic hydroxylation of ethane (B1197151) to ethanol has been studied in an iron-based MOF, Fe2(dobdc), where the formation of an iron(IV)-oxo species is a key mechanistic step. acs.org While not directly involving a free ethoxide ion as a reagent, the product itself is an alcohol, and the principles of alkoxide formation and reactivity are central to understanding such catalytic cycles within these advanced porous materials.

Table 4: Ethoxide-Linked Synthesis of Advanced Materials

| Material Type | Role of Ethoxide | Example Compound/Material | Potential Application | Reference |

| Nonlinear Optical (NLO) Materials | Catalyst in synthesis | Push-pull tricyanofuran-based chromophores | Photonics, optoelectronics | researchgate.net |

| Isoxazole-based Scaffolds | Catalyst and base | Isoxazole derivatives | Advanced materials, pharmaceuticals | mdpi.com |

| Metal Oxide Nanocatalysts | Precursor/Catalyst in synthesis | Functional metal oxide nano-architectures | Industrial oxidation processes, fine chemical manufacturing | rsc.org |

Q & A

Q. How can researchers design a validated RP-HPLC method for quantifying ethanolate derivatives in pharmaceutical formulations?

Methodological Answer: To develop a validated RP-HPLC method for this compound derivatives (e.g., Darunavir this compound):

- Column Selection : Use a Waters Symmetry C18 column (3.5 µm, 150 × 4.6 mm) for optimal separation .

- Mobile Phase : Employ a mixture of acetonitrile and 0.1% phosphate buffer (50:50 v/v) at a flow rate of 1 mL/min .

- Detection : Set the wavelength to 262 nm for UV detection, ensuring sensitivity for this compound derivatives .

- Validation : Follow ICH guidelines for linearity (e.g., 8–120 µg/mL with R² = 0.9997), accuracy (recovery >98%), and precision (RSD <2%) .

Q. Table 1: Example Validation Parameters for Darunavir this compound

| Parameter | Value/Range | Guideline Reference |

|---|---|---|

| Linearity (R²) | 0.9997 | ICH Q2(R1) |

| LOD/LOQ | 0.08 µg/mL / 0.8 µg/mL | ICH Q2(R1) |

| Recovery (%) | 100.3 ± 1.2 | USP <1225> |

Q. What are the best practices for synthesizing sodium this compound under controlled laboratory conditions?

Methodological Answer:

- Reaction Setup : Use anhydrous ethanol and sodium metal in a moisture-free environment to prevent hydrolysis .

- Stoichiometry : Maintain a molar ratio of ethanol to sodium (1:1) to ensure complete reaction .

- Safety Protocols : Wear impermeable gloves and avoid skin/eye contact due to the compound’s corrosive nature .

- Purification : Isolate sodium this compound via vacuum filtration and store in airtight containers under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can conflicting data on this compound-mediated biochemical pathways (e.g., kinase inhibition) be resolved?

Methodological Answer:

- Experimental Controls : Include positive/negative controls (e.g., U0126 this compound for kinase inhibition studies) to validate specificity .

- Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., U0126 this compound blocked cAMP/cGMP-induced transcription at 10 µM but not at lower doses) .

- Mechanistic Cross-Validation : Combine pharmacological inhibitors with genetic knockdown (e.g., siRNA) to confirm target engagement .

Q. Example Workflow :

Treat pineal organ cultures with db-cAMP/db-cGMP.

Pre-treat with U0126 this compound to assess pathway blockade.

Quantify transcript levels via qPCR and compare with untreated controls .

Q. What strategies enhance the solubility and bioavailability of this compound solvates in oral drug delivery?

Methodological Answer:

- Solvate Formation : Co-crystallize APIs with ethanol via solvent evaporation (e.g., rutin–this compound solvate with 1:1 molar ratio) .

- Characterization : Use ¹H-NMR and HPLC to confirm solvate stoichiometry and purity .

- In Vivo Testing : Conduct pharmacokinetic studies in animal models to compare AUC and Cₘₐₓ of solvates vs. free APIs .

Q. Key Findings :

Q. How can researchers ensure the stability of this compound compounds during long-term storage?

Methodological Answer: